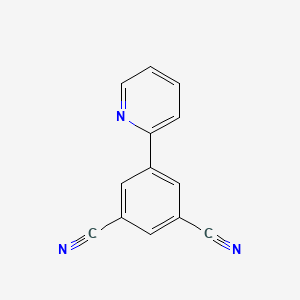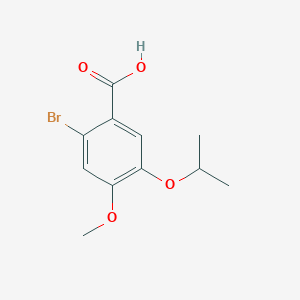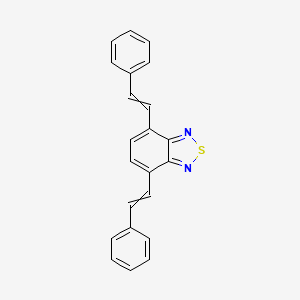
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two phenylethenyl groups attached to the benzothiadiazole core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,1,3-benzothiadiazole.
Formation of Intermediate: The intermediate compound is formed by reacting 2,1,3-benzothiadiazole with a suitable halogenated phenylethenyl derivative under palladium-catalyzed cross-coupling conditions.
Final Product Formation: The final product, this compound, is obtained by further purification and crystallization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by efficient purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenylethenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrobenzothiadiazole derivatives.
科学研究应用
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials with unique photophysical properties.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various proteins and enzymes, affecting their function.
Pathways Involved: It influences cellular pathways related to oxidative stress and electron transport, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylethenyl groups.
2,1,3-Benzothiadiazole: The core structure without the phenylethenyl groups.
4,4’-Bis(phenylethynyl)biphenyl: Another derivative with a biphenyl core.
Uniqueness
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics.
属性
CAS 编号 |
666751-43-5 |
|---|---|
分子式 |
C22H16N2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4,7-bis(2-phenylethenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C22H16N2S/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21(19)23-25-24-22)14-12-18-9-5-2-6-10-18/h1-16H |
InChI 键 |
DVYRXVFRSJSHEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C3=NSN=C23)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
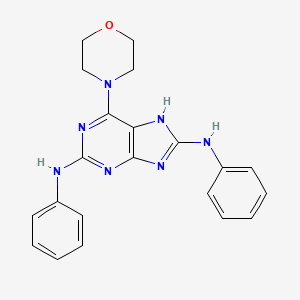
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
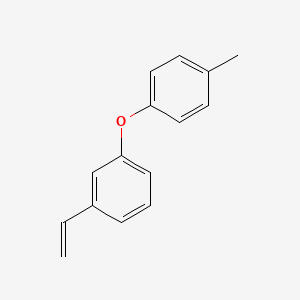
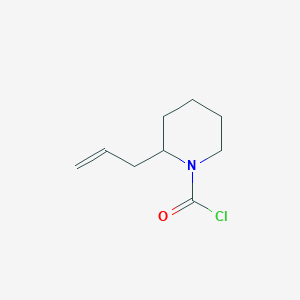
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)
